molecular formula C7H11NO4 B12827742 (2R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

(2R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B12827742
M. Wt: 173.17 g/mol
InChI Key: BAPRUDZDYCKSOQ-PRJDIBJQSA-N
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Description

N-Acetyl-4-Hydroxy-L-Proline: (AC-HYP-OH) is a derivative of the amino acid prolineOxaceprol and Acetyl-4-Hydroxy-L-Proline . This compound is characterized by its white crystalline powder form and is soluble in water . It has a molecular formula of C7H11NO4 and a molecular weight of 173.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-Hydroxy-L-Proline typically involves the acetylation of 4-hydroxy-L-proline. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group. The process involves the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction .

Industrial Production Methods: Industrial production of N-Acetyl-4-Hydroxy-L-Proline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-4-Hydroxy-L-Proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

N-Acetyl-4-Hydroxy-L-Proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-4-Hydroxy-L-Proline involves its interaction with cellular pathways that regulate inflammation and wound healing. The compound increases ceramide synthesis, which plays a crucial role in maintaining skin barrier function and hydration. This action helps alleviate pruritus and promotes wound healing .

Comparison with Similar Compounds

Uniqueness: N-Acetyl-4-Hydroxy-L-Proline stands out due to its specific acetylation at the hydroxyl group, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5?,6-/m1/s1

InChI Key

BAPRUDZDYCKSOQ-PRJDIBJQSA-N

Isomeric SMILES

CC(=O)N1CC(C[C@@H]1C(=O)O)O

Canonical SMILES

CC(=O)N1CC(CC1C(=O)O)O

Origin of Product

United States

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